molecular formula C25H33N3O2 B2563413 1-(diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea CAS No. 2034481-63-3

1-(diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2563413
CAS No.: 2034481-63-3
M. Wt: 407.558
InChI Key: SUYWJTYJDMVFBK-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea is a complex organic compound with a unique structure that combines a diphenylmethyl group, a piperidine ring, and an oxane ring

Scientific Research Applications

1-(Diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of the piperidine and oxane intermediates. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Attachment of the Oxane Ring: The oxane ring is introduced through a nucleophilic addition reaction, followed by cyclization to form the oxane-piperidine intermediate.

    Coupling with Diphenylmethyl Group: The final step involves coupling the diphenylmethyl group with the oxane-piperidine intermediate through a urea linkage, typically using a coupling reagent such as carbonyldiimidazole (CDI) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenylmethyl)-4-[(1-(1-propylpiperidin-4-yl)piperidin-4-yl)carbonyl]piperazine
  • 2-[[4-(Oxan-4-yl)piperidin-1-yl]methyl]phenol

Uniqueness

1-(Diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzhydryl-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c29-25(26-19-20-11-15-28(16-12-20)23-13-17-30-18-14-23)27-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,20,23-24H,11-19H2,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYWJTYJDMVFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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